molecular formula C20H18FNO B150749 (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde CAS No. 129332-30-5

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde

Cat. No. B150749
M. Wt: 307.4 g/mol
InChI Key: DVWHSTKQJBIYCK-VMPITWQZSA-N
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Description

“(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde” appears to be a complex organic compound. It contains an indole group, which is a common structure in many natural products and pharmaceuticals, a fluorophenyl group, which can contribute to the bioactivity of the compound, and an acrylaldehyde group, which could be involved in various chemical reactions.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the indole and fluorophenyl components, followed by their coupling and the introduction of the acrylaldehyde group. The exact methods would depend on the specific reactions involved and the desired stereochemistry.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indole and fluorophenyl groups could result in interesting electronic and steric effects.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The acrylaldehyde group could be involved in various addition reactions, while the indole and fluorophenyl groups could participate in electrophilic aromatic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. The presence of the fluorine atom could influence these properties due to its high electronegativity.


Scientific Research Applications

Chemistry and Biochemistry of Acrylamides

Acrylamides have been widely utilized in industrial applications, including the synthesis of polyacrylamide. Polyacrylamide finds its application in various sectors such as soil conditioning, wastewater treatment, and in the cosmetic, paper, and textile industries. Acrylamide, due to its reactive nature, has also sparked interest in the study of its effects in cells, tissues, animals, and humans. Further understanding of acrylamide's formation, distribution in food, and its role in human health is crucial for developing improved food processing methods to reduce acrylamide content in the diet (Friedman, 2003).

Indole Synthesis and Modifications

The structural framework of indoles, like the one in (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde, has captivated chemists due to the diverse biological activities of indole alkaloids. Recent advancements in indole synthesis methods have been systematically documented. A framework for classifying all indole syntheses, focusing on the last bond formed during the synthesis, offers a comprehensive understanding of the indole synthesis strategies. This framework aids in categorizing new methods, understanding historical and current state-of-the-art techniques, and directing efforts toward unaddressed challenges in indole synthesis (Taber & Tirunahari, 2011).

Properties and Applications of Acrylamide Derivatives

Studies on acrylamide derivatives, including poly-N-isopropyl acrylamide (PNIPAM), reveal their unique properties such as cononsolvency in water/methanol mixtures. The behavior of PNIPAM species in these mixtures, influenced by factors like cross-linker density and chain length, has been explored through experimental and theoretical studies. Microgels, due to their advantages in experimental approaches, have provided deeper insights into the cononsolvency phenomenon (Scherzinger et al., 2014).

Cinnamic Acid Derivatives in Anticancer Research

Cinnamic acid derivatives, bearing a structural resemblance to certain moieties in (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde, have been extensively studied for their anticancer potentials. The rich medicinal tradition of these derivatives has sparked significant attention in recent decades. The review of cinnamoyl acids, esters, amides, hydrazides, and related derivatives has contributed to a comprehensive understanding of their synthesis, biological evaluation, and antitumor efficacy (De, Baltas, & Bedos-Belval, 2011).

Fluorophores in Molecular Imaging

The presence of a fluorophenyl group in the compound prompts the exploration of fluorophores in molecular imaging. Fluorophores offer real-time detection of cancer using relatively inexpensive and portable equipment. However, their toxicity must be thoroughly investigated to ensure safe administration to patients. A comprehensive review of the toxicity of widely used fluorophores provides valuable insights into their cytotoxicity, tissue toxicity, in vivo toxicity, and mutagenicity. This information is critical for determining the safety of fluorophore-based probes in patients (Alford et al., 2009).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation.


Future Directions

The future research directions for this compound could include further studies on its synthesis, reactivity, and potential applications. It could also be interesting to investigate its interactions with various biological targets.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific studies and experimental data would be needed. Always consult with a qualified professional or refer to the appropriate safety data sheets when handling chemicals.


properties

IUPAC Name

(E)-3-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO/c1-14(2)22-18-7-4-3-6-17(18)20(19(22)8-5-13-23)15-9-11-16(21)12-10-15/h3-14H,1-2H3/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWHSTKQJBIYCK-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=C1C=CC=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C2=CC=CC=C2C(=C1/C=C/C=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301153342
Record name (2E)-3-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde

CAS RN

93957-50-7
Record name (2E)-3-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93957-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl)-(E)-2-propenal
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-3-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-(E)-2-propenal
Source European Chemicals Agency (ECHA)
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Record name 2-Propenal, 3-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-, (2E)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde
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(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde
Reactant of Route 3
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(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde
Reactant of Route 4
(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde
Reactant of Route 5
(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde
Reactant of Route 6
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(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde

Citations

For This Compound
4
Citations
VKA Kalalbandi, J Seetharamappa - Crystal Structure Theory and …, 2013 - scirp.org
We have synthesized and developed single crystals of the title compound (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde, which is a key intermediate of anti-…
Number of citations: 1 www.scirp.org
M He, J Li, L Tian - Journal of Radioanalytical and Nuclear Chemistry, 2019 - Springer
In order to comprehensively understanding the metabolism process of fluvastatin, the stable isotope-labeled (3R, 5S)-fluvastatin and (3S, 5R)-fluvastatin were required. Both of (3R, 5S)-…
Number of citations: 4 link.springer.com
AP Kale, GS Kumar, M Kapur - Organic & Biomolecular Chemistry, 2015 - pubs.rsc.org
A new approach has been developed for the synthesis of substituted 2-alkenyl-3-arylindoles. The strategy comprises palladium-catalyzed dual α-arylation of TES-enol ethers of enones …
Number of citations: 15 pubs.rsc.org
M Luo, CAONM Nuclear - Ann Clin Med Case Rep, 2022 - acmcasereport.org
Synthesis, Anticancer And Catalytic Activities Of Novel Mono Nuclear Cu2+, Co2+, And Zn2+ Complexes Involving Benzotriazol, E Page 1 Annals of Clinical and Medical Case Reports …
Number of citations: 0 acmcasereport.org

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